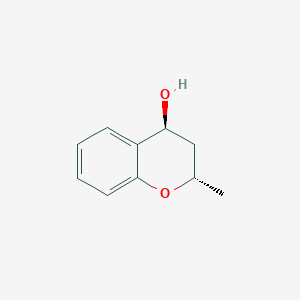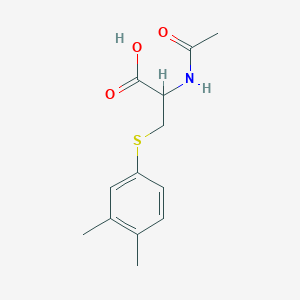![molecular formula C14H13ClN2O3S B12317449 N-[2-(5-Benzylidene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide](/img/structure/B12317449.png)
N-[2-(5-Benzylidene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-{2-[2,4-dioxo-5-(phenylmethylidene)-1,3-thiazolidin-3-yl]ethyl}acetamide is a synthetic organic compound with a molecular formula of C14H13ClN2O3S and a molecular weight of 324.78 g/mol This compound is characterized by the presence of a thiazolidinone ring, a phenylmethylidene group, and a chloroacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-{2-[2,4-dioxo-5-(phenylmethylidene)-1,3-thiazolidin-3-yl]ethyl}acetamide typically involves the reaction of 2-chloroacetamide with a thiazolidinone derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Chloro-N-{2-[2,4-dioxo-5-(phenylmethylidene)-1,3-thiazolidin-3-yl]ethyl}acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Condensation Reactions: The thiazolidinone ring can engage in condensation reactions with aldehydes or ketones to form Schiff bases.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenylmethylidene group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Condensation Reactions: Reagents like aldehydes or ketones, along with acidic or basic catalysts, are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.
Condensation Reactions: Products include Schiff bases and other condensation products.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound, depending on the specific reaction conditions.
科学的研究の応用
2-Chloro-N-{2-[2,4-dioxo-5-(phenylmethylidene)-1,3-thiazolidin-3-yl]ethyl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Chloro-N-{2-[2,4-dioxo-5-(phenylmethylidene)-1,3-thiazolidin-3-yl]ethyl}acetamide is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
2-Chloro-N-{2-[2,4-dioxo-5-(pyridin-3-ylmethylene)-1,3-thiazolidin-3-yl]ethyl}acetamide: Similar structure but with a pyridinyl group instead of a phenyl group.
2-Chloro-N-{2-[2,4-dioxo-5-(benzylidene)-1,3-thiazolidin-3-yl]ethyl}acetamide: Similar structure but with a benzylidene group instead of a phenylmethylidene group.
Uniqueness
2-Chloro-N-{2-[2,4-dioxo-5-(phenylmethylidene)-1,3-thiazolidin-3-yl]ethyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C14H13ClN2O3S |
|---|---|
分子量 |
324.8 g/mol |
IUPAC名 |
N-[2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-chloroacetamide |
InChI |
InChI=1S/C14H13ClN2O3S/c15-9-12(18)16-6-7-17-13(19)11(21-14(17)20)8-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H,16,18)/b11-8- |
InChIキー |
XOHFNPGYPTUMHV-FLIBITNWSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCNC(=O)CCl |
正規SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCNC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Hydroxymethyl)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-6,15-diol](/img/structure/B12317367.png)

![N-[(E)-[(2Z)-2-(benzoylhydrazinylidene)-4,5,6-trihydroxyhexylidene]amino]benzamide](/img/structure/B12317374.png)
![(10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl)methyl 5-chloropyridine-3-carboxylate](/img/structure/B12317382.png)
![9-Acetyloxy-1-(3-hydroxyprop-1-en-2-yl)-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B12317390.png)

![4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine oxalate](/img/structure/B12317402.png)



![2-{[4-(4-Methylphenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetohydrazide](/img/structure/B12317434.png)

![17-Ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid](/img/structure/B12317442.png)
![4-[2-[6-hydroxy-2,5-bis(hydroxymethyl)-5,8a-dimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl]ethyl]-2H-furan-5-one](/img/structure/B12317450.png)
